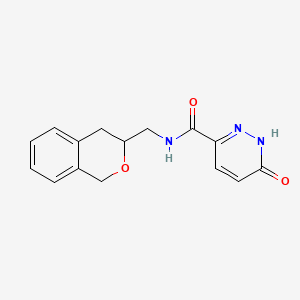

N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6-oxo-1H-pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14-6-5-13(17-18-14)15(20)16-8-12-7-10-3-1-2-4-11(10)9-21-12/h1-6,12H,7-9H2,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNPYLLHZHBDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(isochroman-3-ylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural properties, and various biological effects, particularly focusing on antimicrobial and anticancer activities.

Synthesis and Structural Properties

The compound can be synthesized through a series of reactions involving isochroman derivatives and dihydropyridazine structures. The synthesis typically involves the condensation of isochroman derivatives with 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives from similar chemical classes have shown significant activity against resistant strains of bacteria, including MRSA (methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isochroman Derivative A | MRSA | 32 µg/mL |

| Isochroman Derivative B | Escherichia coli | 16 µg/mL |

| N-(isochroman-3-ylmethyl)-6-oxo... | Staphylococcus aureus | 64 µg/mL |

The effectiveness of these compounds often correlates with their lipophilicity and structural modifications, which enhance their ability to penetrate bacterial membranes .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanisms often involve inducing apoptosis or inhibiting cell proliferation through multiple pathways.

Table 2: Cytotoxicity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Isochroman Derivative C | MCF-7 (Breast Cancer) | 15 µM |

| Isochroman Derivative D | HeLa (Cervical Cancer) | 10 µM |

| N-(isochroman-3-ylmethyl)-6-oxo... | A549 (Lung Cancer) | 20 µM |

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the isochroman and pyridazine moieties. The SAR studies indicate that specific modifications can enhance both antimicrobial and anticancer activities. For example, increasing the hydrophobicity of substituents tends to improve membrane permeability and bioactivity .

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of compounds similar to this compound. One study focused on a series of acylhydrazones that demonstrated promising antimicrobial activity against resistant bacterial strains while maintaining low cytotoxicity to normal cells . Another investigation highlighted the importance of structural variations in enhancing the therapeutic potential of isochroman derivatives across various biological targets .

Scientific Research Applications

N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that combines isochroman and dihydropyridazine elements in its structure. The carboxamide functional group contributes to its diverse biological activities. Because of its structure, it is a candidate for pharmacological and organic synthesis research.

Note: The search results provided limited information regarding specific applications, case studies, and research findings specifically for the compound "N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide". The available information focuses on similar compounds and potential applications based on its structural components.

Potential Applications

- Medicinal Chemistry: The presence of the isochroman moiety suggests potential applications in medicinal chemistry, particularly in developing therapeutic agents.

- Pharmacology: The compound's structure allows for various chemical interactions, making it a candidate for further study in pharmacology.

- Organic Synthesis : The compound is a candidate for the study in organic synthesis.

- Interaction Studies: N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may interact with biological targets.

Similar Compounds and Their Applications

Several compounds share structural similarities with N-(isochroman-3-ylmethyl)-N,1-dimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide:

| Compound Name | Structure | Unique Features | Potential Applications |

|---|---|---|---|

| N-(isochroman-3-ylmethyl)-N-methylcarbamate | Contains an isochroman moiety | Potentially exhibits neuroprotective effects | |

| 2-(isochroman)carboxylic acid | Simple carboxylic acid derivative | Known for its anti-inflammatory properties | |

| 4-(isochroman)phenylcarbamate | Combines isochroman with phenyl group | Investigated for analgesic effects |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Binding: The isochroman-3-ylmethyl group in the target compound may enhance proteasome inhibition via hydrophobic interactions, analogous to the 4-methoxybenzyl group in Compound 19 . Cyclopropylcarbamoyl (Compound 5) and methoxycyclobutyl (Compound 19) substituents improve binding affinity to the Trypanosoma cruzi proteasome compared to unsubstituted phenyl groups .

Impact of Core Heterocycle: Pyridazinone-based compounds (e.g., Compound 19) exhibit superior enzymatic stability compared to dihydropyridine analogs (e.g., Compound 8) due to aromatic conjugation .

Positional Specificity: Substitution at C3 (carboxamide) is critical for proteasome inhibition, while C4 modifications (e.g., phenylamino in MEK inhibitors) shift activity toward kinase targets .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Isochroman’s ether linkage may resist oxidative metabolism better than alkyl chains (e.g., cyclopropyl in Compound 5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.